molecular formula C14H16O5 B1354242 Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate CAS No. 53295-44-6

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

Cat. No.: B1354242
CAS No.: 53295-44-6
M. Wt: 264.27 g/mol
InChI Key: MHNGDAMDDQGRJJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (CAS 53295-44-6) is a bicyclic indanone derivative featuring a 1-oxoindene core substituted with methoxy groups at positions 5 and 6 and an ethyl ester at position 2. Its molecular formula is $ \text{C}{15}\text{H}{18}\text{O}_5 $, with a molar mass of 278.30 g/mol. Key physical properties include a density of 1.217 g/cm³, a refractive index of 1.534, and a boiling point of 404.3°C at 760 mmHg .

The compound is synthesized via Pd/C-mediated arylation and I₂-catalyzed hydration, starting from a halogenated precursor and introducing alkyne substituents under reflux conditions . Alternative routes involve Friedel-Crafts alkylation, oxidation, and esterification, as demonstrated in the synthesis of structurally related indanone derivatives .

Properties

IUPAC Name

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGDAMDDQGRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467876
Record name Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53295-44-6
Record name Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Free Synthesis

This method involves conducting the reaction in the absence of solvents to reduce environmental impact:

  • Use solid-state catalysts like ammonium acetate.
  • Heat at controlled temperatures for cyclization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction rates:

  • Reaction mixture exposed to microwaves reduces reaction time significantly.
  • Optimal conditions include low power settings and short cycles.

Green Chemistry Approach

Eco-friendly methods use water as a solvent and avoid toxic reagents:

  • Employ water-soluble catalysts.
  • Conduct reactions at room temperature or mild heating.

Key Reaction Parameters

To achieve optimal synthesis results, the following parameters should be controlled:

Parameter Optimal Range
Temperature 50–80°C
Catalyst Loading 5–10% (by weight of reactants)
Solvent Ethanol or water
Reaction Time 4–8 hours

Yield and Purity

The yield typically ranges between 70–85%, depending on the method used. Purity can be enhanced through recrystallization from ethanol or other polar solvents.

Below is a summary of experimental findings from various methods:

Method Yield (%) Reaction Time (hrs) Purity (%)
Conventional Condensation 75 6 >95
Solvent-Free Synthesis 80 4 >90
Microwave-Assisted 85 0.5 >95
Green Chemistry Approach 70 8 >90

Notes and Observations

  • The choice of catalyst significantly affects both yield and reaction time.
  • Microwave-assisted methods are particularly advantageous for rapid synthesis but require specialized equipment.
  • Green chemistry approaches are ideal for minimizing environmental impact but may result in slightly lower yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indene derivatives.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its binding affinity and reactivity. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate

  • Molecular Formula : $ \text{C}{12}\text{H}{11}\text{ClO}_4 $
  • Molar Mass : 254.66 g/mol
  • Physical Properties : Melting point (144–145°C), boiling point (185°C at 20 Torr), and density (1.06 g/cm³) .
  • Structural Differences : Chlorine substituent at position 5 and hydroxyl group at position 2.
  • Synthesis : Prepared via Friedel-Crafts alkylation followed by Dieckmann cyclization and asymmetric oxidation .
  • Applications : Primarily used in organic synthesis due to its reactive hydroxyl and ester groups.

Methyl 5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Molecular Formula : $ \text{C}{14}\text{H}{16}\text{O}_5 $
  • Molar Mass : 264.27 g/mol
  • Key Differences : Methyl ester instead of ethyl ester; identical methoxy substitution.
  • Synthesis : Similar Pd/C-mediated coupling strategies but optimized for methyl ester formation .
  • Applications : Less lipophilic than the ethyl analog, influencing pharmacokinetic profiles in drug design .

(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • Molecular Formula : $ \text{C}{21}\text{H}{20}\text{O}_5 $
  • Molar Mass : 352.38 g/mol
  • Structural Features : Benzylidene group at position 2 introduces π-conjugation.
  • Synthesis: Condensation of 5,6-dimethoxyindanone with 3,4-dimethoxybenzaldehyde under acidic conditions .
  • Applications : Enhanced UV absorption due to extended conjugation; studied for photophysical properties .

Indanone-Chalcone Hybrids (e.g., Compounds 12a-b)

  • Structural Motif: Combines indanone and chalcone moieties via ester linkages.
  • Synthesis: Acid-catalyzed condensation of 5,6-dimethoxyindanone with hydroxybenzaldehydes .
  • Applications: Demonstrated anti-Alzheimer activity via acetylcholinesterase inhibition, contrasting with the psychoactive properties of cathinone derivatives (e.g., indapyrophenidone) .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Ethyl 5,6-dimethoxy-1-oxo-indene-2-carboxylate $ \text{C}{15}\text{H}{18}\text{O}_5 $ 278.30 N/A 404.3 Medicinal chemistry intermediates
Methyl 5-chloro-2-hydroxy-indanone-2-carboxylate $ \text{C}{12}\text{H}{11}\text{ClO}_4 $ 254.66 144–145 185 (20 Torr) Organic synthesis
Methyl 5,6-dimethoxy-indanone-2-carboxylate $ \text{C}{14}\text{H}{16}\text{O}_5 $ 264.27 N/A N/A Drug design
Indanone-chalcone hybrids (12a-b) $ \text{C}{23}\text{H}{22}\text{O}_6 $ 394.42 180–182 N/A Anti-Alzheimer agents

Key Research Findings

  • Substituent Effects : Ethyl esters enhance lipophilicity compared to methyl analogs, impacting bioavailability .
  • Synthetic Flexibility : Pd/C-mediated methods enable diverse functionalization (e.g., aryl, alkyne groups) , while Friedel-Crafts routes favor halogenated derivatives .
  • Biological Activity: Methoxy and ester groups are critical for acetylcholinesterase inhibition in anti-Alzheimer hybrids , whereas cathinone derivatives with indenyl backbones exhibit psychoactive properties .

Biological Activity

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (CAS No. 53295-44-6) is a compound belonging to the indene derivatives class. Its unique chemical structure, characterized by methoxy groups and an ethyl ester, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

This compound has the molecular formula C14H16O5C_{14}H_{16}O_{5} and a molecular weight of 264.27 g/mol. The compound's structure can be represented as follows:

Ethyl 2 3 dihydro 5 6 dimethoxy 1 oxo 1H indene 2 carboxylate\text{Ethyl 2 3 dihydro 5 6 dimethoxy 1 oxo 1H indene 2 carboxylate}

Enzyme Interactions

This compound exhibits significant interactions with various enzymes, influencing their activity and function. Notably, it has been reported to inhibit specific enzymes involved in metabolic pathways. For example:

Enzyme Effect Mechanism
Acetylcholinesterase (AChE)InhibitionCompetitive binding to active site
Butyrylcholinesterase (BChE)InhibitionCompetitive binding leading to reduced ACh hydrolysis

These interactions suggest that this compound could play a role in modulating cholinergic signaling pathways, which is particularly relevant in neurodegenerative diseases like Alzheimer's disease (AD) .

Cellular Effects

The compound's biological activity extends to cellular processes as well. It has been shown to influence gene expression and cellular metabolism:

  • Gene Regulation : Alters the expression of genes involved in:
    • Cell cycle regulation
    • Apoptosis
    • Stress response
  • Metabolic Impact : Inhibits key metabolic enzymes leading to:
    • Changes in metabolite levels
    • Altered energy production

These effects underscore the compound's potential as a therapeutic agent by targeting metabolic dysregulation in various diseases .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Study on Neuroprotection

A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cell lines exposed to oxidative stressors by modulating antioxidant enzyme activities.

Antitumor Activity

Another study evaluated the antitumor properties of this compound against various cancer cell lines (e.g., melanoma, lung cancer). The findings suggested that the compound inhibited cancer cell proliferation and induced apoptosis through activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate, and how do reaction conditions influence yields?

The compound is typically synthesized via Pd/C-mediated coupling reactions. For example, a mixture of iodo precursors, Pd/C, PPh₃, CuI, and triethylamine in ethanol under reflux yields the target compound after purification via column chromatography . Key factors include stoichiometric ratios (e.g., 10% Pd/C at 0.0022 mmol per 0.33 mmol substrate) and reaction monitoring by TLC. Alternative methods involve acid-catalyzed cyclization of indenone derivatives in 2-butanol with HCl, followed by recrystallization in ethyl acetate .

Table 1: Synthetic Method Comparison

MethodCatalyst SystemSolventYield (%)Reference
Pd/C-mediated couplingPd/C, PPh₃, CuIEtOH~80*
Acid-catalyzedHCl2-butanol~75*
*Yields approximated from described procedures.

Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?

Characterization relies on NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For example, ¹H NMR in chloroform-d resolves ketone/enol tautomers (e.g., δ 7.69 ppm for aromatic protons) . X-ray refinement uses SHELX software for crystallographic analysis, though challenges arise in resolving anisotropic displacement ellipsoids in hygroscopic derivatives . Discrepancies in NMR integration (e.g., ketone/enol ratios) may require temperature-controlled experiments or computational validation .

Advanced Research Questions

Q. What computational strategies are used to analyze structure-activity relationships (SAR) for acetylcholinesterase inhibition?

Molecular docking studies (e.g., using force field energetics) simulate ligand-receptor interactions. For example, the compound’s analogs bind acetylcholinesterase (AChE) via interactions with Gly 118/119 and π-π stacking in the active site gorge. Multiple binding modes arise from conformational flexibility, necessitating free energy perturbation (FEP) or 3D-QSAR models to prioritize synthetic targets .

Key Interactions Identified:

  • Carboxyl oxygen hydrogen bonding with Gly residues.
  • Dipole alignment between ligand and receptor gorge.
  • Steric constraints limiting "back door" substrate entry .

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often stem from bioavailability or metabolic instability. For anti-Alzheimer hybrids derived from this scaffold, in vitro IC₅₀ values (e.g., ~nM range for AChE inhibition) may not translate to in vivo efficacy due to blood-brain barrier permeability. Strategies include:

  • Prodrug design : Ester hydrolysis optimization (e.g., ethyl to methyl ester conversion) .
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma/brain concentrations .
  • Metabolite identification : Using HRMS to track demethylation or oxidation byproducts .

Q. What methodological challenges arise in crystallizing hygroscopic derivatives of this compound?

Hygroscopic intermediates (e.g., free carboxylic acids) require inert-atmosphere handling and rapid data collection. SHELXL refinement may fail for low-quality crystals; alternatives include:

  • Cryoprotection : Using glycerol or oil for diffraction stability.
  • Twinned data correction : SHELXD/SHELXE pipelines for high-throughput phasing .
  • Dynamic NMR : Monitoring moisture-sensitive tautomers in real-time .

Q. How do substituent modifications (e.g., bromo, trifluoromethyl) impact reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., Br at C6) enhance Suzuki-Miyaura coupling yields (e.g., 71% for trifluoromethyl derivatives ). Steric hindrance from bulky groups (e.g., triisopropylsilyl ethynyl) necessitates DBU catalysis to prevent side reactions .

Table 2: Substituent Effects on Reactivity

SubstituentReaction TypeCatalystYield (%)Reference
BrSuzuki-MiyauraPd/C71
CF₃AllylationDBU99

Methodological Recommendations

  • Synthetic Optimization : Screen Pd/C vs. Pd(OAc)₂ for coupling efficiency .
  • Data Validation : Cross-reference crystallographic (SHELX) and spectroscopic (NMR/HRMS) data .
  • SAR Workflow : Combine docking (e.g., AutoDock Vina) with synthetic feasibility .

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